3-(Dimethylamino)-4-fluorophenol
Overview
Description
3-(Dimethylamino)-4-fluorophenol is an organic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-fluorophenol typically involves the introduction of a dimethylamino group and a fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a reaction with dimethylamine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-(Dimethylamino)-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, making the compound valuable for research in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
3-(Dimethylamino)-4-bromophenol: Contains a bromine atom in place of fluorine.
3-(Dimethylamino)-4-iodophenol: Features an iodine atom instead of fluorine.
Uniqueness
3-(Dimethylamino)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3-(dimethylamino)-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUYEBGVPTTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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